Quinaldine, 4,7-dibutoxy-, hydrochloride

Description

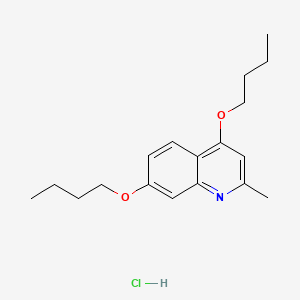

Quinaldine, 4,7-dibutoxy-, hydrochloride is a substituted quinoline derivative characterized by butoxy (-OC₄H₉) groups at the 4- and 7-positions of the quinoline ring and a hydrochloride salt form. The butoxy substituents likely enhance lipophilicity compared to shorter-chain alkoxy groups, influencing solubility, bioavailability, and intermolecular interactions .

Properties

CAS No. |

93901-77-0 |

|---|---|

Molecular Formula |

C18H26ClNO2 |

Molecular Weight |

323.9 g/mol |

IUPAC Name |

4,7-dibutoxy-2-methylquinoline;hydrochloride |

InChI |

InChI=1S/C18H25NO2.ClH/c1-4-6-10-20-15-8-9-16-17(13-15)19-14(3)12-18(16)21-11-7-5-2;/h8-9,12-13H,4-7,10-11H2,1-3H3;1H |

InChI Key |

OCLZQCGJPGIBJD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=CC2=NC(=CC(=C2C=C1)OCCCC)C.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of Quinaldine, 4,7-dibutoxy-, hydrochloride typically involves the following steps:

Butoxylation: The quinaldine is then subjected to butoxylation, where butoxy groups are introduced at the 4 and 7 positions of the quinaldine ring. This can be achieved using butyl bromide in the presence of a base such as potassium carbonate.

Hydrochloride Formation: The final step involves converting the dibutoxy quinaldine to its hydrochloride salt by reacting it with hydrochloric acid.

Chemical Reactions Analysis

Quinaldine, 4,7-dibutoxy-, hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline derivatives.

Reduction: Hydrogenation of the compound can lead to the formation of tetrahydroquinoline derivatives.

Substitution: The butoxy groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.

Scientific Research Applications

Quinaldine, 4,7-dibutoxy-, hydrochloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various dyes and pH indicators.

Biology: The compound is used in the study of biological systems due to its bioactive properties. It can be used to investigate the effects of quinoline derivatives on biological pathways.

Industry: It is used in the production of dyes and colorants, such as Quinoline Yellow.

Mechanism of Action

The mechanism of action of Quinaldine, 4,7-dibutoxy-, hydrochloride involves its interaction with molecular targets in biological systems. The compound can interact with enzymes and receptors, modulating their activity. For example, quinoline derivatives are known to inhibit the enzyme topoisomerase, which is involved in DNA replication and repair . This inhibition can lead to the disruption of cellular processes, making it useful in anti-cancer and anti-microbial therapies.

Comparison with Similar Compounds

Substituent Chain Length: Ethoxy vs. Butoxy Groups

Quinaldine, 4,7-diethoxy-, hydrochloride (C₁₄H₁₇NO₂·HCl) serves as a key analog. Key differences include:

Halogenated Quinolines: Electronic Effects

Compounds like 4,7-dichloroquinoline (C₉H₅Cl₂N) and 4,7-dibromo-2-phenyl-2,4,6-cycloheptatrien-1-one (C₁₃H₈Br₂O) differ in electronic properties:

- Chlorine/Bromine Substituents : Introduce strong electron-withdrawing effects, increasing reactivity toward nucleophiles.

- Butoxy Groups: Electron-donating alkoxy groups enhance π-electron density on the quinoline ring, favoring electrophilic substitution at the 2- and 8-positions.

Halogenated derivatives are often utilized in medicinal chemistry (e.g., antimalarials), whereas alkoxy-substituted quinolines may exhibit improved membrane permeability for CNS-targeting applications.

Hydroxylated Derivatives: Solubility vs. Stability

4,7-Dihydroxy-1,10-phenanthroline hydrochloride (C₁₂H₈N₂O₂·HCl) highlights the trade-off between hydroxyl (-OH) and alkoxy (-OR) groups:

- Hydroxyl Groups : Increase aqueous solubility but reduce stability under acidic/oxidative conditions.

- Butoxy Groups : Improve stability and lipophilicity but require formulation aids for dissolution.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.